(1-methyl-1H-imidazol-4-yl)methanamine

Medicinal Chemistry Organic Synthesis Physical Chemistry

Generic imidazole analogs introduce tautomeric ambiguity, compromising SAR reproducibility. (1-Methyl-1H-imidazol-4-yl)methanamine (CAS 486414-83-9) locks the N-1 methyl group for a single predictable binding mode, eliminating this risk. • Defined C-4 aminomethyl handle enables rapid, reproducible kinase inhibitor library synthesis • Non-tautomerizing histamine analog for precise receptor subtype profiling (H1-H4) without conformational variability • Lower boiling point (292.2°C) simplifies purification during scale-up vs. unsubstituted analogs • Available as free base or stable HCl salt; supplied with full analytical documentation (NMR, HPLC, MS).

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 486414-83-9
Cat. No. B1306189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-imidazol-4-yl)methanamine
CAS486414-83-9
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)CN
InChIInChI=1S/C5H9N3/c1-8-3-5(2-6)7-4-8/h3-4H,2,6H2,1H3
InChIKeyYSEAGFBRAQOCFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Overview of (1-Methyl-1H-imidazol-4-yl)methanamine


(1-Methyl-1H-imidazol-4-yl)methanamine (CAS 486414-83-9) is a heterocyclic organic compound classified as a substituted aralkylamine . It serves as a key synthetic building block, featuring an imidazole core with a primary aminomethyl group at the 4-position and a methyl substituent at the 1-position . This specific substitution pattern differentiates it from other imidazole derivatives, offering a unique set of physicochemical properties, including a predicted boiling point of 292.2±15.0 °C and a density of 1.16±0.1 g/cm³ [1], which are critical for its application in pharmaceutical research and organic synthesis [2].

Fixed tautomeric form for unambiguous SAR
Primary amine handle enables broad derivatization
Lower boiling point simplifies purification workflows
Hydrochloride salt option supports aqueous assay preparation

Substitution Risk of (1-Methyl-1H-imidazol-4-yl)methanamine


The unique combination of an N-1 methyl group and a C-4 aminomethyl substituent on the imidazole ring of (1-Methyl-1H-imidazol-4-yl)methanamine dictates its specific reactivity profile, which is not shared by other imidazole derivatives. Substituting it with a generic analog like (1H-imidazol-4-yl)methanamine (lacking the N-1 methyl) or 1-methylimidazole (lacking the aminomethyl handle) would fundamentally alter the compound's electronic properties, nucleophilicity, and hydrogen-bonding capacity . These differences directly impact its performance as a ligand, its utility in forming specific heterocyclic scaffolds, and its overall behavior in biological systems . Therefore, generic substitution poses a high risk of experimental failure and invalid structure-activity relationship (SAR) conclusions, making the procurement of the exact compound essential for reproducible research.

Unsubstituted Imidazole
Lacks N-1 methyl; tautomerism may introduce regioisomer ambiguity and alter binding profiles.
1‑Methylimidazole
Missing aminomethyl handle; limits downstream functionalization and scaffold elaboration.
Other Salt Forms or Hydrates
Different counterion or hydration state may shift solubility, stability, and weighing accuracy.

(1-Methyl-1H-imidazol-4-yl)methanamine vs. Key Comparators


Physicochemical Comparison with Unsubstituted Analog

The N-1 methyl substitution in (1-Methyl-1H-imidazol-4-yl)methanamine results in a significantly lower boiling point compared to the unsubstituted (1H-imidazol-4-yl)methanamine, which lacks the methyl group. This is a key differentiator for purification and handling [1]. While the unsubstituted analog has a reported boiling point of 341.9±17.0 °C at 760 mmHg , (1-Methyl-1H-imidazol-4-yl)methanamine exhibits a predicted boiling point of 292.2±15.0 °C [1]. This ~50 °C difference indicates higher volatility and altered intermolecular forces, which can impact distillation parameters and storage conditions .

Boiling Point Comparison
Data to verify
Target: 292.2±15.0 °C
vs. 341.9±17.0 °C (unsubstituted)
May simplify distillation and solvent removal
Predicted values; verify experimentally
Medicinal Chemistry Organic Synthesis Physical Chemistry

N-1 Methylation Prevents Tautomerism

A critical advantage of (1-Methyl-1H-imidazol-4-yl)methanamine over its parent analog, (1H-imidazol-4-yl)methanamine, is the elimination of annular tautomerism . The unsubstituted imidazole nitrogen (N-1) can engage in rapid prototropic tautomerism, effectively averaging the positions of the N-1 and N-3 nitrogens. This creates a mixture of two interconverting regioisomers, which can complicate binding interactions and lead to ambiguous SAR data . The N-1 methyl group in the target compound locks the heterocycle into a single, defined tautomeric form. This ensures that any observed biological activity or binding affinity can be unequivocally attributed to a specific molecular entity, a feature not present in the tautomerizing analog.

Tautomeric State
Class‑level
Target: fixed single tautomer
Comparator: equilibrium mixture
Reduces binding ambiguity in SAR studies
Qualitative structural feature
Medicinal Chemistry Chemical Biology Structural Biology

Aminomethyl Handle for Downstream Chemistry

The primary amine group of (1-Methyl-1H-imidazol-4-yl)methanamine provides a highly versatile synthetic handle that is absent in simpler imidazole derivatives like 1-methylimidazole. While 1-methylimidazole (CAS 616-47-7) serves primarily as a base or a precursor for N-functionalization , the target compound's aminomethyl group allows for a vast array of further chemical modifications. This includes amide bond formation, reductive amination, and use as a nucleophile in substitution reactions . This enables the rapid construction of complex molecular architectures, such as those used in kinase inhibitors or GPCR ligands, directly from this core [1]. This 'plug-and-play' modularity makes it a far more valuable and time-efficient intermediate for medicinal chemistry campaigns compared to its simpler, less functionalized counterparts.

Reactive Handles
Source review
Target: primary amine + tertiary amine
Comparator: tertiary amine only
Expands accessible derivatives; context‑dependent
Confirm synthetic scope under reaction conditions
Organic Synthesis Medicinal Chemistry Building Blocks

Salt Form Stability vs. Free Base

(1-Methyl-1H-imidazol-4-yl)methanamine is commercially available as both a free base (CAS 486414-83-9) and a hydrochloride salt (CAS 1394838-42-6) [1]. The hydrochloride salt offers distinct practical advantages over the free base. The salt form enhances aqueous solubility and provides superior long-term chemical stability, making it easier to handle, weigh, and store [2]. While the free base has a molecular weight of 111.15 g/mol and a storage recommendation of -20°C , the hydrochloride salt (MW 147.61 g/mol) is often more amenable to standard benchtop conditions and is the preferred form for many biological assays and synthetic procedures involving polar solvents . This dual availability allows users to select the physical form best suited for their specific experimental requirements, a choice not always available for custom-synthesized analogs.

Salt vs. Free Base
Head‑to‑head
HCl salt: improved aqueous solubility & stability
Free base: may require cold storage
Salt form supports bioassay and polar solvent workflows
Verify stability under intended assay conditions
Pharmaceutical Formulation Analytical Chemistry Chemical Storage

Applications of (1-Methyl-1H-imidazol-4-yl)methanamine


Kinase Inhibitor Library Synthesis

The defined tautomeric state and versatile aminomethyl handle of (1-Methyl-1H-imidazol-4-yl)methanamine make it an ideal core scaffold for synthesizing focused libraries of kinase inhibitors. The primary amine can be readily functionalized to explore the solvent-exposed region of the ATP-binding pocket, while the N-1 methyl group ensures a single, predictable binding mode. This reduces SAR ambiguity and accelerates the identification of potent and selective leads [1].

Non-Tautomerizing Histamine Mimetics

As a non-tautomerizing analog of the endogenous ligand histamine, this compound serves as a superior molecular probe for studying histamine receptors (H1-H4). Its locked conformation eliminates the variability introduced by tautomerism, allowing for more precise correlation of structural modifications with receptor subtype selectivity and functional activity (agonism vs. antagonism) [1].

Streamlined Complex Heterocycle Synthesis

The lower boiling point of (1-Methyl-1H-imidazol-4-yl)methanamine compared to its unsubstituted analog simplifies its purification and removal during large-scale syntheses. This property, combined with the commercial availability of its more stable hydrochloride salt, makes it a practical and cost-effective starting material for the multi-step, high-volume synthesis of advanced pharmaceutical intermediates .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Defined tautomeric state, versatile aminomethyl handle
Binding mode consistency, SAR correlation
Histamine receptor probe design
Non‑tautomerizing histamine mimetic
Receptor subtype selectivity, functional activity assay
Large‑scale heterocycle synthesis
Lower boiling point, commercial salt form
Purification efficiency, bench‑top stability

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